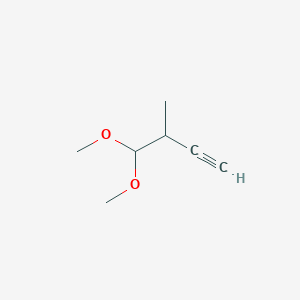
4-(1H-perimidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-perimidin-2-yl)phenol, also known as 4-HPP, is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of phenol, and is characterized by a perimidine group attached to the phenol ring. 4-HPP has been shown to have a range of biochemical and physiological effects, and is used in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(1H-perimidin-2-yl)phenol has been used in a variety of scientific research applications. It has been used in cell culture experiments to study the effects of oxidative stress on cells. It has also been used to study the effects of oxidative stress on cell metabolism and gene expression. In addition, 4-(1H-perimidin-2-yl)phenol has been used to study the effects of oxidative stress on organ systems in animal models.
Wirkmechanismus
The mechanism of action of 4-(1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that the perimidine group of 4-(1H-perimidin-2-yl)phenol is able to interact with the reactive oxygen species (ROS) generated during oxidative stress. The ROS are then scavenged by 4-(1H-perimidin-2-yl)phenol, preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-(1H-perimidin-2-yl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to protect cells from oxidative damage. It has also been shown to reduce inflammation and to improve cell survival. In addition, 4-(1H-perimidin-2-yl)phenol has been shown to improve the function of the immune system, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(1H-perimidin-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, which makes it ideal for use in cell culture experiments. However, there are some limitations to using 4-(1H-perimidin-2-yl)phenol in lab experiments. For example, it is not water soluble, which means that it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(1H-perimidin-2-yl)phenol in scientific research. For example, it could be used to study the effects of oxidative stress on the nervous system, as well as the effects of oxidative stress on aging and disease. In addition, it could be used to study the effects of oxidative stress on the immune system, as well as the effects of oxidative stress on cancer. Finally, it could be used to study the effects of oxidative stress on the cardiovascular system, as well as the effects of oxidative stress on metabolism.
Synthesemethoden
4-(1H-perimidin-2-yl)phenol is synthesized by a process known as the Sandmeyer reaction. This reaction involves the reaction of a diazonium salt with an activated aromatic compound, in this case the phenol ring of 4-(1H-perimidin-2-yl)phenol. The diazonium salt is generated from an amine, such as aniline, and a nitrous acid. The reaction is carried out in an aqueous medium, and the product is then isolated by filtration.
Eigenschaften
IUPAC Name |
4-(1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGNFUNZQJYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-perimidin-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)
![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)

![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)
![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)